Methyl 2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonyl)amino]benzoate
Overview
Description
Methyl 2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrophenoxy group, a propanoyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:
Acylation: The addition of a propanoyl group to the nitrophenoxy compound.
Hydrazination: The reaction of the acylated compound with hydrazine to form the hydrazino derivative.
Esterification: The final step involves the esterification of the hydrazino compound with methyl benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Methyl 2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and proteins, leading to modifications in their activity. The hydrazino group can form covalent bonds with target molecules, altering their function and behavior.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[({2-[2-(4-methylphenoxy)propanoyl]hydrazino}carbonyl)amino]benzoate: Lacks the nitro group, leading to different reactivity and applications.
Methyl 2-[({2-[2-(4-nitrophenoxy)propanoyl]hydrazino}carbonyl)amino]benzoate: Similar structure but without the methyl group, affecting its chemical properties.
Properties
IUPAC Name |
methyl 2-[[2-(4-methyl-2-nitrophenoxy)propanoylamino]carbamoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O7/c1-11-8-9-16(15(10-11)23(27)28)30-12(2)17(24)21-22-19(26)20-14-7-5-4-6-13(14)18(25)29-3/h4-10,12H,1-3H3,(H,21,24)(H2,20,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVKXGYBZMUOFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NNC(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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